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Compound of Interest

Compound Name: Thiophene-2-ethylamine

Cat. No.: B045403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Thiophene-2-ethylamine (CAS No. 30433-91-1), a key building block in medicinal chemistry

and materials science. This document presents predicted and representative spectroscopic

data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), structured for clarity and comparative analysis. Detailed experimental protocols for

acquiring such spectra are also provided, alongside a logical workflow for the spectroscopic

analysis of this compound.

Disclaimer: The quantitative spectroscopic data presented in this guide are predicted or

representative values based on the analysis of structurally similar compounds and established

spectroscopic principles. While these values are expected to be in close agreement with

experimental data, they should be used as a reference and not as a substitute for experimental

verification.

Spectroscopic Data Summary
The following tables summarize the predicted and representative spectroscopic data for

Thiophene-2-ethylamine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.17 dd 1H H5 (thiophene ring)

~6.95 dd 1H H4 (thiophene ring)

~6.82 dd 1H H3 (thiophene ring)

~3.05 t 2H
-CH₂- (ethyl group,

adjacent to thiophene)

~2.90 t 2H
-CH₂- (ethyl group,

adjacent to NH₂)

~1.45 br s 2H -NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~145.0 C2 (thiophene ring, substituted)

~127.0 C5 (thiophene ring)

~125.5 C4 (thiophene ring)

~123.8 C3 (thiophene ring)

~42.0 -CH₂- (ethyl group, adjacent to NH₂)

~35.0 -CH₂- (ethyl group, adjacent to thiophene)

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

~1590 Medium N-H bend (scissoring)

~1440 Medium C=C stretch (thiophene ring)

~850 Strong
C-H out-of-plane bend (2-

substituted thiophene)

~700 Strong C-S stretch (thiophene ring)

MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

127 40 [M]⁺ (Molecular Ion)

98 100
[M - CH₂NH₂]⁺ (Benzylic

cleavage)

30 80 [CH₂NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a

compound such as Thiophene-2-ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation:
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400 MHz (or higher) NMR Spectrometer

Sample Preparation:

Accurately weigh approximately 5-10 mg of Thiophene-2-ethylamine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: -10 to 220 ppm

Temperature: 298 K
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Identify peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in

the ¹H NMR spectrum.

Assign peaks to the corresponding nuclei in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation:

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol

and allowing it to dry completely.

Place a single drop of neat liquid Thiophene-2-ethylamine directly onto the center of the

ATR crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Number of Scans: 32
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Resolution: 4 cm⁻¹

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Correlate the observed absorption bands with known vibrational frequencies of functional

groups to confirm the structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of Thiophene-2-ethylamine (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

GC-MS Parameters:

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

Carrier Gas: Helium

MS Source Temperature: 230 °C

Ionization Energy: 70 eV

Mass Range: m/z 25-300
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Data Processing:

Identify the peak corresponding to the molecular ion ([M]⁺).

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose structures for the observed fragment ions to corroborate the molecular structure.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of an organic compound like Thiophene-2-ethylamine.

Start:
Purified Sample of

Thiophene-2-ethylamine

Mass Spectrometry (MS)

Obtain mass spectrum

Infrared (IR) Spectroscopy

Obtain IR spectrum

NMR Spectroscopy
(¹H, ¹³C, 2D)

Obtain NMR spectra

Determine Molecular Weight
& Elemental Formula

Identify Functional Groups
(e.g., -NH₂, thiophene)

Elucidate C-H Framework
& Connectivity

Integrate All
Spectroscopic Data

Propose Molecular Structure

Confirm Structure of
Thiophene-2-ethylamine
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Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of Thiophene-2-ethylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045403#spectroscopic-data-nmr-ir-ms-of-thiophene-
2-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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